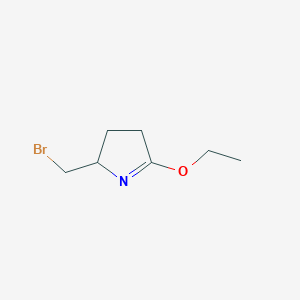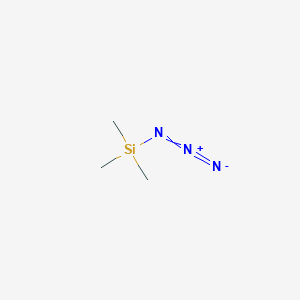
2,2-二甲基-4,7-二氢-1,3-二氧戊环
描述
Synthesis Analysis
The synthesis of related compounds, such as diazepines and dioxepines, typically involves condensation reactions or reactions with aldehydes or acetales . For example, 2,3-dihydro-1,4-diazepines are synthesized through the reaction of β-dicarbonyl compounds with 1,2-diamines . Although the synthesis of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine is not explicitly described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-dimethyl-4,7-dihydro-1,3-dioxepine has been studied using methods like density functional theory (DFT) and NMR spectroscopy . These studies provide information on the stability of different tautomers and the effect of substituents on the molecular conformation. For instance, conformational analysis of benzoxazepines and their isomers has been performed to understand the influence of substituents on ring inversion .
Chemical Reactions Analysis
The reactivity of related compounds, such as oxepins, with reagents like dimethyldioxirane has been explored, leading to products like dienediones and epoxides . These studies suggest that 2,2-dimethyl-4,7-dihydro-1,3-dioxepine could also undergo similar reactions, potentially forming stable intermediates or undergoing ring opening under certain conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-dimethyl-4,7-dihydro-1,3-dioxepine are not directly reported, the properties of structurally related compounds can be indicative. For example, the electrochemical behavior of pyrimidotetrathiafulvalene derivatives in the presence of aminopyridine derivatives has been studied, which could relate to the electrochemical properties of dioxepines . Additionally, the stability of dihydrodiazepines over a wide pH range suggests that dioxepines might also exhibit significant stability .
科学研究应用
Application 1: Synthesis of Poly-oxygenated Compounds
- Summary of the Application : The compound “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used in the synthesis of poly-oxygenated compounds .
- Methods of Application : The synthesis of (−)-5-[(4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine is reported by refluxing the corresponding allylic diol in acetone for 24 hours .
- Results or Outcomes : The product characterization was carried out by IR, 1H NMR, 13C NMR, MS, elemental analysis and optical rotation .
Application 2: Asymmetric Hydroformylation
- Summary of the Application : The compound “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used in asymmetric hydroformylation of heterocyclic olefins .
- Methods of Application : The hydroformylation of symmetrical heterocyclic olefins such as 2,5-dihydrofuran, 3-pyrroline derivatives, and 4,7-dihydro-1,3-dioxepin derivatives afforded the optically active aldehydes as single products .
- Results or Outcomes : The optically active aldehydes were obtained as single products in 64-76% ee .
Application 3: Synthesis of Calcobutrol
- Summary of the Application : “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used as an intermediate in the synthesis of Calcobutrol .
- Results or Outcomes : The outcome of this application is the production of Calcobutrol .
Application 4: Production of Bioactive Acetonide-Containing Products
- Summary of the Application : “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used in the production of bioactive acetonide-containing products .
- Results or Outcomes : The outcome of this application is the production of bioactive acetonide-containing products such as fluocinolone acetonide or triamcinolone acetonide, which are potent corticosteroids primarily used in dermatology to reduce skin inflammation .
Application 5: Synthesis of Bioactive Acetonide-Containing Products
- Summary of the Application : “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used in the production of bioactive acetonide-containing products .
- Results or Outcomes : The outcome of this application is the production of bioactive acetonide-containing products such as fluocinolone acetonide or triamcinolone acetonide, which are potent corticosteroids primarily used in dermatology to reduce skin inflammation .
Application 6: Synthesis of Imidazole Containing Compounds
- Summary of the Application : “2,2-Dimethyl-4,7-dihydro-1,3-dioxepine” is used in the synthesis of imidazole containing compounds .
- Results or Outcomes : The outcome of this application is the production of imidazole containing compounds which show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
安全和危害
属性
IUPAC Name |
2,2-dimethyl-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)8-5-3-4-6-9-7/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZGUXPLGMKHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC=CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905334 | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | |
CAS RN |
1003-83-4 | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxepin, 4,7-dihydro-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBZ3ZAK4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)




